3-(Benzylsulfanyl)-1H-pyrrole
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Overview
Description
3-(Benzylsulfanyl)-1H-pyrrole is an organic compound characterized by a pyrrole ring substituted with a benzylsulfanyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylsulfanyl)-1H-pyrrole typically involves the reaction of pyrrole with benzylsulfanyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the hydrogen atom at the third position of the pyrrole ring with the benzylsulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Benzylsulfanyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding thiol.
Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Compounds with different functional groups replacing the benzylsulfanyl group.
Scientific Research Applications
3-(Benzylsulfanyl)-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 3-(Benzylsulfanyl)-1H-pyrrole involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can trigger signaling pathways that result in specific biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-(Methylsulfanyl)-1H-pyrrole: Similar structure but with a methyl group instead of a benzyl group.
3-(Ethylsulfanyl)-1H-pyrrole: Similar structure but with an ethyl group instead of a benzyl group.
3-(Phenylsulfanyl)-1H-pyrrole: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
3-(Benzylsulfanyl)-1H-pyrrole is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical properties and reactivity compared to its analogs. The benzyl group provides additional steric and electronic effects, influencing the compound’s behavior in chemical reactions and its interactions with biological targets.
Properties
CAS No. |
82511-51-1 |
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Molecular Formula |
C11H11NS |
Molecular Weight |
189.28 g/mol |
IUPAC Name |
3-benzylsulfanyl-1H-pyrrole |
InChI |
InChI=1S/C11H11NS/c1-2-4-10(5-3-1)9-13-11-6-7-12-8-11/h1-8,12H,9H2 |
InChI Key |
MMSVVRAEKZUQGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CNC=C2 |
Origin of Product |
United States |
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